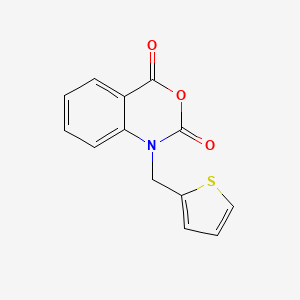

N-(2-thienylmethyl)isatoic anhydride

Description

Contextual Significance of Isatoic Anhydrides as Versatile Synthetic Intermediates

Isatoic anhydrides, chemically known as 2H-3,1-benzoxazine-2,4(1H)-diones, are highly versatile and extensively utilized intermediates in the field of organic synthesis. openmedicinalchemistryjournal.com Their value stems from the presence of two electrophilic carbonyl groups and a reactive N-H bond, which can be readily functionalized. tezu.ernet.in This dual reactivity allows them to participate in a wide range of chemical transformations, serving as key building blocks for the construction of numerous nitrogen-containing heterocyclic compounds. openmedicinalchemistryjournal.com

The reaction of isatoic anhydride (B1165640) with various nucleophiles, such as amines and hydrazines, leads to the opening of the heterocyclic ring, providing access to a variety of anthranilamide derivatives. nih.gov These intermediates can then be cyclized to form important heterocyclic systems like quinazolinones, benzodiazepines, and triazinones. openmedicinalchemistryjournal.com Furthermore, isatoic anhydride can be prepared from readily available starting materials like anthranilic acid, making it an economically viable choice for both academic and industrial applications. chempap.org

Importance of N-Substituted Isatoic Anhydrides in Heterocyclic Synthesis

The introduction of a substituent at the nitrogen atom of the isatoic anhydride ring, as seen in N-(2-thienylmethyl)isatoic anhydride, significantly expands its synthetic utility. N-substitution not only modifies the electronic properties of the anhydride but also introduces a new point of diversity in the resulting heterocyclic products. This strategic modification is crucial for the development of new pharmaceutical agents and functional materials. researchgate.net

N-substituted isatoic anhydrides are pivotal in the synthesis of a wide array of heterocyclic compounds, including quinazolines and quinazolinones, which are prominent scaffolds in medicinal chemistry. openmedicinalchemistryjournal.comnih.gov The nature of the N-substituent can profoundly influence the biological activity of the final products. The synthesis of these N-substituted derivatives is typically achieved through the N-arylation or N-alkylation of isatoic anhydride. researchgate.net

Role of the 2-Thienylmethyl Moiety in Synthetic Chemistry

The 2-thienylmethyl group, a derivative of thiophene (B33073), is a privileged scaffold in medicinal chemistry. Thiophene and its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer and antioxidant properties. nih.gov The incorporation of the 2-thienylmethyl moiety into a molecule can enhance its biological activity and modulate its physicochemical properties.

The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for binding to biological targets. The aromatic nature of the thiophene ring also allows for π-π stacking interactions. Consequently, the presence of the 2-thienylmethyl group in this compound suggests its potential as a precursor for the synthesis of novel, biologically active heterocyclic compounds.

Overview of Academic Research Trends on this compound

While the parent compound, isatoic anhydride, and various N-substituted derivatives have been extensively studied, specific research focusing solely on this compound is still an emerging area. Current academic interest appears to be centered on its application as a precursor for the synthesis of quinazolinone derivatives.

Researchers are exploring the use of this compound in multicomponent reactions to generate complex heterocyclic structures in a single step. nih.gov These reactions are often favored for their efficiency and atom economy. The resulting quinazolinone derivatives, bearing the 2-thienylmethyl substituent, are then evaluated for their potential biological activities, leveraging the known pharmacological importance of both the quinazolinone core and the thiophene moiety.

Future research is likely to expand into the synthesis of other heterocyclic systems derived from this compound and a more in-depth investigation of the pharmacological properties of the resulting compounds. The development of novel synthetic methodologies and the exploration of its utility in materials science are also anticipated areas of growth.

Structure

3D Structure

Properties

CAS No. |

57385-08-7 |

|---|---|

Molecular Formula |

C13H9NO3S |

Molecular Weight |

259.28 g/mol |

IUPAC Name |

1-(thiophen-2-ylmethyl)-3,1-benzoxazine-2,4-dione |

InChI |

InChI=1S/C13H9NO3S/c15-12-10-5-1-2-6-11(10)14(13(16)17-12)8-9-4-3-7-18-9/h1-7H,8H2 |

InChI Key |

UCSCWNCGKBGVIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=O)N2CC3=CC=CS3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 2 Thienylmethyl Isatoic Anhydride

Direct N-Alkylation Strategies of Isatoic Anhydride (B1165640)

Direct alkylation of the acidic N–H group on the isatoic anhydride nucleus represents the most straightforward approach to synthesizing N-substituted derivatives. tezu.ernet.in This method typically involves the deprotonation of isatoic anhydride with a suitable base to form an N-anion, which then undergoes a nucleophilic substitution reaction with an alkylating agent, in this case, a 2-thienylmethyl halide. However, this route is often complicated by the inherent reactivity of the anhydride ring, which can lead to side reactions and low yields. nih.govtezu.ernet.in

Optimization of Catalytic and Base-Promoted Conditions

The choice of base is critical in the direct N-alkylation of isatoic anhydride. Various bases, ranging from strong to weak, have been investigated to optimize the reaction. Strong bases like sodium hydride (NaH) can effectively deprotonate the nitrogen, but their high reactivity often leads to the formation of numerous byproducts. nih.govacs.org Weaker inorganic bases such as potassium carbonate (K2CO3) are also commonly employed. nih.govacs.org

Organic bases, including diisopropylethylamine (DIPEA), have been explored as alternatives. nih.gov To enhance the reaction rate and yield, phase-transfer catalysts like tetra-butyl ammonium (B1175870) bromide (TBAB) have been used in conjunction with bases. One study found that a combination of diisopropylamine (B44863) (DIPA) and TBAB as a catalyst provided a 73% conversion to the desired N-benzylated product, although the final isolated yield was much lower. nih.gov

Table 1: Effect of Various Bases on Direct N-Benzylation of Isatoic Anhydride Note: This table is based on a model reaction using 4-chlorobenzyl chloride as the alkylating agent, which serves as an analogue for 2-thienylmethyl chloride.

| Base | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion/Yield | Reference |

| Sodium Hydride (NaH) | None | 30 | - | 48% (Desired Product) | researchgate.net |

| Diisopropylamine (DIPA) | TBAB (20 mol%) | 30 | 2 | 73% (Conversion) | nih.gov |

| Potassium Carbonate (K2CO3) | None | - | - | Commonly used, but can lead to byproducts | nih.govacs.org |

Exploration of Solvent Systems and Temperature Regimes

Temperature plays a significant role in the outcome of the direct alkylation. Studies on the analogous N-benzylation have been conducted at temperatures ranging from 0°C to 80°C. nih.gov While higher temperatures can increase the reaction rate, they also tend to promote the formation of byproducts. For instance, with a strong base like sodium hydride, the yield of the desired product was only 48% at 30°C, with significant byproduct formation. nih.govresearchgate.net Lowering the temperature may improve selectivity but can result in sluggish and incomplete reactions.

Analysis of Reaction Efficiencies and Yield Optimization

Direct N-alkylation of isatoic anhydride is frequently hampered by low reaction efficiencies and poor yields. nih.gov Even when reaction conditions are optimized, such as using a combination of DIPA and TBAB, the final isolated yield of the desired N-substituted product can be modest. For example, in the N-benzylation with 4-chlorobenzyl chloride, a 73% conversion was observed, but the final isolated yield was only 35%. nih.gov This significant drop between conversion and isolated yield is largely attributed to the formation of multiple byproducts and the instability of the target molecule during purification. nih.gov Earlier methods reported by Hardtmann and co-workers involving N-sodio derivatives also noted lower yields, particularly with secondary alkyl halides. nih.gov

Challenges in Byproduct Formation and Selectivity

The primary challenge in the direct N-alkylation of isatoic anhydride is the lack of selectivity, leading to the formation of numerous byproducts. nih.gov The strong bases used to deprotonate the nitrogen can also act as nucleophiles, attacking the electrophilic carbonyl carbons of the anhydride ring. This can initiate a cascade of reactions, including ring-opening, decarboxylation, and other rearrangements, resulting in a complex mixture of products. nih.govtezu.ernet.in

Furthermore, the purification of N-substituted isatoic anhydrides from this complex mixture is problematic. The anhydride ring of the desired product is often unstable and susceptible to degradation on common chromatography media like silica (B1680970) and alumina (B75360) columns. nih.gov This instability makes it exceedingly difficult to isolate the pure N-(2-thienylmethyl)isatoic anhydride, contributing to the low isolated yields reported for this method. nih.gov

Indirect Synthetic Routes via Precursor Modification

Given the significant challenges associated with direct N-alkylation, indirect synthetic strategies that modify a more stable precursor have been developed. A highly effective two-step approach involves the initial N-alkylation of isatin (B1672199), followed by an oxidative ring expansion to form the desired N-substituted isatoic anhydride. nih.gov This method circumvents the issues of byproduct formation and instability encountered in the direct route.

Synthesis from N-(2-thienylmethyl)isatin and Subsequent Oxidation

This indirect route consists of two distinct synthetic steps:

Synthesis of N-(2-thienylmethyl)isatin: The first step is the N-alkylation of isatin. Isatin is readily deprotonated at the nitrogen position under basic conditions to form a stable anion. This anion then reacts efficiently with an alkylating agent like 2-(chloromethyl)thiophene (B1266113) or 2-(bromomethyl)thiophene. Common conditions for this reaction involve using potassium carbonate (K2CO3) as the base in a polar aprotic solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 80°C). scispace.commdpi.com This reaction is generally high-yielding and produces a stable N-substituted isatin precursor with minimal byproducts. scispace.com

Oxidation to this compound: The second step involves the oxidative cleavage of the C2-C3 bond in the N-(2-thienylmethyl)isatin ring and subsequent rearrangement to form the six-membered anhydride ring. nih.gov Various oxidizing agents have been screened for this transformation. While reagents like peracetic acid and performic acid can lead to a mixture of products, meta-chloroperbenzoic acid (m-CPBA) has been identified as a highly effective and chemoselective oxidizing agent for this conversion. researchgate.netresearchgate.net The reaction with m-CPBA proceeds with high efficiency, affording the desired this compound in excellent yields, reportedly as high as 95%, without affecting other functional groups. nih.govresearchgate.net This indirect method successfully avoids the formation of byproducts and the purification difficulties associated with the direct alkylation of isatoic anhydride. nih.gov

Table 2: Screening of Oxidizing Agents for the Conversion of N-Alkyl Isatin to N-Alkyl Isatoic Anhydride

| Oxidizing Agent | Outcome | Reference |

| meta-Chloroperbenzoic acid (m-CPBA) | Successful conversion with high yield (95%) | nih.govresearchgate.net |

| Peracetic acid | Formation of two major products | researchgate.net |

| Performic acid | Formation of two major products | researchgate.net |

| Peroxymonosulfuric acid | Ring opening observed | researchgate.net |

| Lewis acid with hydrogen peroxide | No product formed | researchgate.net |

Alternative Precursors and Their Conversion to the Target Compound

The synthesis of this compound can be approached from various starting materials, offering flexibility in process design and adaptation to precursor availability. The primary strategies involve either the initial formation of the isatoic anhydride ring followed by N-alkylation or the synthesis of an N-substituted anthranilic acid derivative which is then cyclized.

One of the most common precursors for the isatoic anhydride core is anthranilic acid . The cyclization of anthranilic acid to form isatoic anhydride is typically achieved through the use of phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547). prepchem.comwikipedia.org This reaction proceeds by the formation of an intermediate N-carboxyanhydride, which then cyclizes to the desired product. While effective, the high toxicity of phosgene necessitates stringent safety precautions, making less hazardous alternatives attractive. researchgate.net

Isatin and its derivatives also serve as viable precursors. Oxidation of isatin can lead to the formation of the isatoic anhydride ring structure. osi.lv This oxidative cleavage of the C2-C3 bond of the indole (B1671886) ring system offers a distinct synthetic pathway.

For the introduction of the 2-thienylmethyl group, the most direct approach involves the N-alkylation of a pre-formed isatoic anhydride ring. In this case, the alternative precursor is isatoic anhydride itself, which is then reacted with an appropriate alkylating agent, such as 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene , in the presence of a base. nih.gov Common bases used for this transformation include sodium hydride and potassium carbonate. nih.gov

A different strategy involves the synthesis of N-(2-thienylmethyl)anthranilic acid as a key intermediate. This can be prepared by the reaction of anthranilic acid with 2-(chloromethyl)thiophene. The subsequent cyclization of N-(2-thienylmethyl)anthranilic acid to the target compound can then be accomplished using a phosgene equivalent. This approach builds the N-substituent into the precursor before the formation of the anhydride ring.

The following table summarizes the key alternative precursors and the general transformations required to convert them into this compound.

| Precursor | Key Transformation(s) | Reagents/Conditions |

| Anthranilic Acid | Cyclization | Phosgene or Triphosgene |

| Phthalic Anhydride | Amination, Hofmann Rearrangement | Urea, Liquid Alkali, Hypochlorite |

| Isatin | Oxidative Cleavage | Oxidizing agents (e.g., Oxone) |

| Isatoic Anhydride | N-Alkylation | 2-(Chloromethyl)thiophene, Base (e.g., NaH, K2CO3) |

| N-(2-thienylmethyl)anthranilic acid | Cyclization | Phosgene or Triphosgene |

Comparative Analysis of Synthetic Protocols

The selection of a synthetic route for this compound depends on several factors, including the availability and cost of starting materials, reaction efficiency, safety considerations, and the desired scale of production. A comparative analysis of the different protocols reveals distinct advantages and disadvantages for each.

Assessment of Advantages and Disadvantages of Different Routes

The primary synthetic routes can be broadly categorized into two approaches: (A) late-stage N-alkylation of isatoic anhydride and (B) early-stage N-alkylation followed by cyclization.

Route A: Late-Stage N-Alkylation

This approach first involves the synthesis of isatoic anhydride from precursors like anthranilic acid or phthalic anhydride, followed by the introduction of the 2-thienylmethyl group.

Advantages :

Convergent Synthesis : Isatoic anhydride is a commercially available and versatile intermediate, allowing for its preparation via well-established methods. osi.lvtandfonline.com This convergent approach allows for the synthesis of a variety of N-substituted derivatives from a common intermediate.

Potentially Milder Conditions for N-Alkylation : The N-alkylation of isatoic anhydride can often be achieved under relatively mild basic conditions. nih.gov

Disadvantages :

Potential for Side Reactions : The isatoic anhydride ring can be susceptible to nucleophilic attack at the carbonyl carbons, which can lead to ring-opening byproducts, particularly if the reaction conditions are not carefully controlled.

Use of Hazardous Reagents in Precursor Synthesis : The synthesis of the isatoic anhydride precursor itself may involve highly toxic reagents like phosgene. researchgate.net

Route B: Early-Stage N-Alkylation and Subsequent Cyclization

In this strategy, the 2-thienylmethyl group is introduced onto anthranilic acid first, followed by the formation of the isatoic anhydride ring.

Advantages :

Potentially Higher Regioselectivity : The N-alkylation occurs on the more nucleophilic amino group of anthranilic acid, which can be a more straightforward reaction with fewer side products compared to the alkylation of the isatoic anhydride heterocycle.

Avoidance of Direct Alkylation on the Heterocycle : This route avoids potential complications associated with the reactivity of the isatoic anhydride ring system during the N-alkylation step.

Disadvantages :

Multi-step Process for the Final Target : This is a more linear synthesis, requiring the successful execution of two distinct reaction steps to reach the final product.

Harsh Cyclization Conditions : The final cyclization step to form the anhydride ring from the N-substituted anthranilic acid still typically requires the use of phosgene or its equivalents, retaining the safety concerns associated with these reagents. researchgate.net

The following table provides a comparative overview of these two main synthetic routes.

| Feature | Route A: Late-Stage N-Alkylation | Route B: Early-Stage N-Alkylation & Cyclization |

| Key Intermediate | Isatoic Anhydride | N-(2-thienylmethyl)anthranilic acid |

| Overall Strategy | Convergent | Linear |

| Primary Advantage | Flexibility from a common intermediate | Potentially cleaner N-alkylation step |

| Primary Disadvantage | Potential for ring-opening side reactions | Requires harsh reagents for the final cyclization step |

Considerations for Scalability and Eco-Sustainability

The scalability and environmental impact of chemical syntheses are of paramount importance in modern chemical manufacturing. For the production of this compound, several factors must be considered to develop a process that is both economically viable and environmentally responsible.

Scalability :

The scalability of the synthesis of this compound is influenced by factors such as reaction safety, ease of purification, and the cost of reagents.

Phosgene-based Routes : Methods that rely on phosgene are challenging to scale up due to the extreme toxicity and handling requirements of this reagent. While triphosgene is a solid and somewhat safer alternative, it still generates phosgene in situ and requires specialized equipment and protocols.

Catalytic Methods : The development of catalytic methods for the synthesis of isatoic anhydride derivatives is a key area of research for improving scalability. researchgate.net For instance, palladium-catalyzed carbonylation of o-iodoanilines or anilines can produce isatoic anhydrides, potentially avoiding the use of phosgene. researchgate.net These catalytic processes, however, may require careful optimization to achieve high yields and catalyst turnover numbers on a large scale.

Purification : The ease of purification of the final product and intermediates is crucial for a scalable process. Routes that minimize the formation of byproducts are generally more amenable to large-scale production.

Eco-Sustainability :

The principles of green chemistry provide a framework for assessing the eco-sustainability of a synthetic route. Key considerations include atom economy, the use of less hazardous chemicals, and energy efficiency.

Atom Economy : Reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are more sustainable. Cyclization reactions that release small molecules like water or carbon dioxide have a lower atom economy.

Reagent Toxicity : A major sustainability concern in the synthesis of isatoic anhydrides is the reliance on phosgene. researchgate.net Developing phosgene-free routes is a primary goal for enhancing the eco-friendliness of these processes.

Solvent Choice : The use of environmentally benign solvents is another important aspect. Moving away from chlorinated solvents towards greener alternatives like water, ethanol, or solvent-free conditions can significantly reduce the environmental footprint of the synthesis.

Catalysis : As mentioned, catalytic routes are generally more sustainable than stoichiometric ones. rsc.org They reduce waste by using small amounts of a catalyst that can be recycled and reused.

The following table summarizes the scalability and eco-sustainability considerations for different synthetic approaches.

| Approach | Scalability Considerations | Eco-Sustainability Considerations |

| Phosgene-based Cyclization | Difficult due to high toxicity and handling requirements of phosgene. | Poor due to the use of a highly hazardous reagent. |

| Catalytic Carbonylation | Potentially good, but may require optimization of catalyst stability and cost. | Good, as it can avoid phosgene and often proceeds with high atom economy. |

| Direct N-Alkylation | Generally scalable, but requires careful control of reaction conditions to avoid byproducts. | Moderate; depends on the choice of base and solvent. The use of strong, non-recyclable bases can be a drawback. |

Mechanistic Investigations of N 2 Thienylmethyl Isatoic Anhydride Formation

Elucidation of Proposed Reaction Mechanisms

The formation of N-(2-thienylmethyl)isatoic anhydride (B1165640) typically proceeds via the N-alkylation of isatoic anhydride with a suitable 2-thienylmethyl electrophile, such as 2-(chloromethyl)thiophene (B1266113) or 2-(bromomethyl)thiophene. Two primary mechanistic pathways are generally considered for this transformation: a direct nucleophilic substitution (SN2) mechanism and a palladium-catalyzed N-alkylation mechanism.

The most common and direct route is the bimolecular nucleophilic substitution (SN2) reaction . masterorganicchemistry.comlibretexts.org This pathway is typically facilitated by a base, which deprotonates the acidic N-H bond of the isatoic anhydride to form a more nucleophilic anion. This is followed by the attack of the resulting nucleophile on the electrophilic carbon of the 2-thienylmethyl halide, leading to the formation of the N-C bond and the displacement of the halide leaving group in a single, concerted step. pressbooks.pub

Alternatively, palladium-catalyzed N-alkylation offers another sophisticated route. rsc.orgrsc.org This method has gained prominence for its efficiency and broad substrate scope in forming C-N bonds. researchgate.net The catalytic cycle for this process generally involves oxidative addition, coordination, and reductive elimination steps.

Below is a comparative table summarizing the key features of these two proposed mechanisms.

| Feature | SN2 Mechanism | Palladium-Catalyzed N-Alkylation |

| Catalyst | Base (e.g., NaH, K₂CO₃, DIPEA) | Palladium complex (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a ligand |

| Reaction Steps | Single, concerted step | Multi-step catalytic cycle (oxidative addition, reductive elimination) |

| Key Intermediate | Pentacoordinate transition state | Organopalladium complexes (e.g., Pd(II)-allyl or Pd(II)-alkyl) |

| Stereochemistry | Inversion of configuration at the electrophilic carbon | Retention or inversion, depending on the specific mechanism and ligand |

| Reaction Conditions | Generally requires stoichiometric base | Catalytic amounts of palladium and ligand, often with a base |

Role of Transition States and Intermediates

The energetic landscape of the reaction, including the stability of transition states and intermediates, is a determining factor in the reaction rate and outcome.

In the SN2 mechanism , the reaction proceeds through a high-energy pentacoordinate transition state . libretexts.org In this state, the central carbon atom of the 2-thienylmethyl group is transiently bonded to both the incoming nucleophile (the nitrogen of the deprotonated isatoic anhydride) and the outgoing leaving group (the halide). pressbooks.pub The geometry of this transition state is typically trigonal bipyramidal, with the nucleophile and the leaving group occupying the axial positions. masterorganicchemistry.com The stability of this transition state is highly sensitive to steric hindrance around the reaction center. libretexts.org

For the palladium-catalyzed N-alkylation , the reaction proceeds through a series of discrete organopalladium intermediates. A plausible catalytic cycle involves:

Oxidative Addition: The active Pd(0) catalyst reacts with the 2-thienylmethyl halide to form a Pd(II) intermediate.

Coordination and Deprotonation: The isatoic anhydride coordinates to the palladium center, and a base facilitates the deprotonation of the N-H group.

Reductive Elimination: The N-(2-thienylmethyl)isatoic anhydride product is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst. mdpi.com

The stability and reactivity of these palladium intermediates are crucial for the efficiency of the catalytic cycle.

Catalytic Cycles and Ligand Effects in N-Alkylation

In palladium-catalyzed N-alkylation reactions, the choice of ligand is critical as it can significantly influence the catalytic activity, selectivity, and stability of the catalyst. gu.seingentaconnect.com Ligands modulate the electronic and steric properties of the palladium center, thereby affecting each step of the catalytic cycle. gu.senih.gov

A representative catalytic cycle for the palladium-catalyzed N-alkylation of isatoic anhydride is depicted below:

Table of Proposed Catalytic Cycle Steps

| Step | Description |

|---|---|

| A | Generation of the active Pd(0)Ln catalyst from a palladium precursor. |

| B | Oxidative addition of the 2-thienylmethyl halide to the Pd(0) complex to form a Pd(II) intermediate. |

| C | Coordination of the deprotonated isatoic anhydride to the Pd(II) center. |

| D | Reductive elimination from the Pd(II) complex to form the this compound product and regenerate the Pd(0) catalyst. |

The nature of the ligand (L) can influence the rate of oxidative addition and reductive elimination. Electron-donating ligands can enhance the rate of oxidative addition, while sterically bulky ligands can promote reductive elimination. gu.se

Influence of Electronic and Steric Factors of the 2-Thienylmethyl Group

The 2-thienylmethyl group possesses distinct electronic and steric characteristics that influence the reactivity of the electrophile in the N-alkylation reaction. researchgate.netrsc.org

Steric Effects: The 2-thienylmethyl group is a primary alkyl halide, which generally favors an SN2 pathway due to relatively low steric hindrance at the reaction center. libretexts.org However, the planarity and size of the thiophene (B33073) ring can influence the approach of the isatoic anhydride nucleophile. ksu.edu.sa Compared to a simple methyl or ethyl group, the thiophene ring presents a larger steric profile, which could slightly decrease the reaction rate compared to less bulky alkylating agents. libretexts.org

| Factor | Influence on SN2 Reaction | Influence on Palladium-Catalyzed Reaction |

| Electronic (Thiophene Ring) | The electron-rich nature may slightly disfavor a purely SN2 backside attack by increasing electron density around the reaction center. | Can influence the rate of oxidative addition by modulating the electronics of the C-X bond. |

| Steric (Thiophene Ring) | The planar ring presents moderate steric hindrance for the backside attack of the nucleophile. libretexts.org | The steric bulk can affect the coordination to the palladium center and the rate of reductive elimination. |

Reactivity and Derivatization Pathways of N 2 Thienylmethyl Isatoic Anhydride

Nucleophilic Ring-Opening Reactions

The most characteristic reaction of N-(2-thienylmethyl)isatoic anhydride (B1165640) involves the nucleophilic attack on one of its two electrophilic carbonyl carbons. This attack leads to the irreversible opening of the heterocyclic ring, typically accompanied by the loss of carbon dioxide, to yield derivatives of N-(2-thienylmethyl)-2-aminobenzoic acid. The regioselectivity of the nucleophilic attack is generally directed towards the C4 carbonyl (the one adjacent to the aromatic ring but not attached to the nitrogen), which is the more reactive site for most nucleophiles.

The reaction of N-substituted isatoic anhydrides with primary and secondary amines is a robust and widely utilized method for the synthesis of N,N'-disubstituted 2-aminobenzamides. In this pathway, the amine acts as a nucleophile, attacking the C4 carbonyl of the N-(2-thienylmethyl)isatoic anhydride. This initial addition is followed by the collapse of the tetrahedral intermediate, leading to the opening of the anhydride ring and the formation of an unstable carbamic acid intermediate, which readily decarboxylates to afford the stable 2-aminobenzamide (B116534) product.

This reaction is highly efficient and proceeds under mild conditions. Studies on analogous N-substituted isatoic anhydrides, such as N-(4-bromobenzyl)isatoic anhydride, have shown successful condensation with various amines to form the corresponding 2-aminobenzamide derivatives, which can then be cyclized into other heterocyclic systems. researchgate.net The reaction is generally applicable to a wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines.

Table 1: Representative Nucleophilic Ring-Opening of N-Substituted Isatoic Anhydrides with Amines This table illustrates the expected products from the reaction of this compound with various amines, based on established reactivity patterns of isatoic anhydrides.

| Nucleophile (Amine) | Product |

| Aniline | 2-amino-N-(2-thienylmethyl)-N'-phenylbenzamide |

| Benzylamine | 2-amino-N-(2-thienylmethyl)-N'-benzylbenzamide |

| Piperidine | (2-amino-N-(2-thienylmethyl)phenyl)(piperidin-1-yl)methanone |

| Ethanolamine | 2-amino-N-(2-thienylmethyl)-N'-(2-hydroxyethyl)benzamide |

Carbon nucleophiles, particularly those derived from compounds with active methylene (B1212753) groups (e.g., malonates, β-ketoesters), can also induce the ring-opening of the isatoic anhydride scaffold. Research on the parent isatoic anhydride and N-methylisatoic anhydride demonstrates that these carbanions attack the anhydride carbonyl. myttex.net This reaction pathway for this compound is expected to proceed similarly, leading to the formation of intermediates that can subsequently cyclize to form substituted quinolinone derivatives. wikipedia.org The reaction typically requires a base to generate the carbon nucleophile (enolate), which then attacks the C4 carbonyl, initiating the ring-opening and decarboxylation sequence.

Other heteroatom nucleophiles readily react with the isatoic anhydride ring.

Thiols (Mercaptans): Based on studies with N-methylisatoic anhydride, thiols are effective nucleophiles for ring-opening, yielding S-esters of N-substituted-2-aminobenzoic acid (thioesters). myttex.net The reaction proceeds via the attack of the thiolate anion on the C4 carbonyl, followed by ring-opening and decarboxylation. Thiophenols can react similarly to produce S-aryl thioesters. myttex.net

Hydrazines: Hydrazine (B178648) and its derivatives react in a manner analogous to amines. The nucleophilic nitrogen attacks the C4 carbonyl, leading to the formation of 2-aminobenzohydrazide derivatives. These products are versatile intermediates for the synthesis of various heterocyclic compounds. Condensation of isatoic anhydride with guanidines, which contain an amine/hydrazine-like functional group, has been shown to produce intermediate anthranilic acid guanidides that can be cyclized to quinazolines. researchgate.net

The synthesis of 2-aminobenzamide derivatives is a direct and practical application of the nucleophilic ring-opening of this compound. As detailed in section 4.1.1, the reaction with a primary or secondary amine (R¹R²NH) results in the formation of a new amide bond and the generation of a 2-(N-(2-thienylmethyl)amino)benzamide structure. This transformation is essentially a decarboxylative acylation, where the isatoic anhydride acts as an activated anthraniloyl synthon. The reaction is synthetically valuable due to its high efficiency and the biological significance of the resulting 2-aminobenzamide scaffold.

Decarboxylative Transformations

Beyond the standard nucleophilic ring-opening that involves spontaneous decarboxylation, this compound can participate in more complex, metal-catalyzed decarboxylative transformations. In these reactions, the isatoic anhydride moiety serves as a precursor to an arylnitrene or an aminobenzoyl species after the extrusion of carbon dioxide.

For example, nickel-catalyzed decarboxylative reactions of isatoic anhydrides with alkynes have been developed to afford substituted quinolones. acs.org Similarly, decarboxylative thioesterification has been achieved using tetrathiomolybdate (B108656) as a sulfur transfer reagent, which mediates the ring-opening of isatoic anhydrides to form S-alkyl or S-aryl 2-aminobenzenecarbothioate derivatives. researchgate.net These advanced methodologies highlight the potential of this compound as a versatile component in carbon-carbon and carbon-heteroatom bond-forming reactions that proceed via a decarboxylative mechanism.

Electrophilic Aromatic Substitution on the Thiophene (B33073) and Benzene (B151609) Moieties

The structure of this compound contains two aromatic systems capable of undergoing electrophilic aromatic substitution (EAS): the benzene ring of the isatoic anhydride and the thiophene ring of the N-substituent. The reactivity of these two rings towards electrophiles is vastly different.

Benzene Moiety: The isatoic anhydride group is strongly electron-withdrawing. The lone pair on the nitrogen atom is delocalized across two carbonyl groups, making it a deactivating group. Consequently, the attached benzene ring is significantly deactivated towards electrophilic attack.

Thiophene Moiety: The thiophene ring is a π-excessive, electron-rich heterocycle. It is highly activated towards electrophilic aromatic substitution, reacting much more readily than benzene. The 2-thienylmethyl group is an activating substituent.

Given this disparity in reactivity, electrophilic aromatic substitution reactions involving this compound are expected to occur exclusively on the thiophene ring. The substitution will be directed primarily to the C5 position, which is the most nucleophilic site in a 2-substituted thiophene. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation would proceed regioselectively on the thiophene ring under conditions that would leave the deactivated benzene ring of the isatoic anhydride moiety untouched.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution This table outlines the expected major product of EAS on this compound based on the relative reactivity of the aromatic rings.

| Electrophilic Reagent | Expected Site of Substitution | Product Moiety |

| HNO₃/H₂SO₄ | Thiophene Ring | N-((5-nitro-2-thienyl)methyl)isatoic anhydride |

| Br₂/FeBr₃ | Thiophene Ring | N-((5-bromo-2-thienyl)methyl)isatoic anhydride |

| CH₃COCl/AlCl₃ | Thiophene Ring | N-((5-acetyl-2-thienyl)methyl)isatoic anhydride |

| SO₃/H₂SO₄ | Thiophene Ring | N-((5-sulfo-2-thienyl)methyl)isatoic anhydride |

Lack of Specific Research Data Precludes Article Generation on Multi-Component Reactions of this compound

Multi-component reactions are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules in a single, efficient step from three or more starting materials. Isatoic anhydride is a common and versatile building block in these reactions. Typically, it serves as an ortho-aminobenzoylating agent, reacting with various nucleophiles, such as primary amines, in the initial step. This is often followed by condensation with a third component, like an aldehyde or an orthoester, and subsequent cyclization to yield diverse quinazolinone scaffolds. These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

However, the specific influence of the N-(2-thienylmethyl) substituent on the reactivity and derivatization pathways of isatoic anhydride in MCRs has not been explicitly investigated or reported. Consequently, there is no available data to construct a detailed and scientifically accurate article section on this topic as requested. The generation of thorough research findings and interactive data tables is contingent upon the existence of such primary research.

Without published studies, any attempt to describe the multi-component reactions of this compound would be speculative and would not meet the required standards of scientific accuracy. Therefore, the requested article focusing solely on the multi-component reactions of this specific compound cannot be generated at this time.

Applications in the Synthesis of Complex Heterocyclic Systems

Construction of Quinazolinone and Quinolone Scaffolds

N-substituted isatoic anhydrides are widely used for the synthesis of quinazolinone and quinolone derivatives. These reactions typically proceed through the opening of the anhydride (B1165640) ring by a nucleophile, followed by cyclization.

For the synthesis of quinazolinones , N-(2-thienylmethyl)isatoic anhydride can react with a primary amine. The reaction is initiated by the nucleophilic attack of the amine on the more reactive C4-carbonyl group of the isatoic anhydride, leading to the formation of an intermediate 2-amino-N-substituted benzamide. Subsequent intramolecular cyclization, often facilitated by a dehydrating agent or thermal conditions, yields the N,N'-disubstituted quinazolinone.

A plausible reaction scheme is as follows: Reaction of this compound with a primary amine (R-NH₂) to form a 3-(2-thienylmethyl)-2-substituted-2,3-dihydroquinazolin-4(1H)-one.

In the construction of quinolone scaffolds, this compound can be reacted with a carbanion, such as an enolate derived from a ketone or an ester. The carbanion attacks one of the carbonyl groups, leading to ring opening and the formation of an intermediate that can subsequently cyclize to form the quinolone ring system. The specific reaction conditions and the nature of the carbanion determine the final structure of the quinolone derivative.

| Starting N-Substituted Isatoic Anhydride | Reagent | Product Scaffold |

| N-methylisatoic anhydride | Aniline | 2-phenyl-3-methylquinazolin-4(3H)-one |

| N-benzylisatoic anhydride | Ethylamine | 3-benzyl-2-ethyl-2,3-dihydroquinazolin-4(1H)-one |

| N-phenylisatoic anhydride | Ammonia | 2,3-diphenylquinazolin-4(3H)-one |

Formation of Benzodiazepine (B76468) and Benzotriazepinone Derivatives

The synthesis of seven-membered heterocyclic rings, such as benzodiazepines and benzotriazepinones, can also be achieved using N-substituted isatoic anhydrides.

Benzodiazepine derivatives can be prepared by reacting this compound with an amino acid. The amino group of the amino acid attacks the C4-carbonyl of the isatoic anhydride, leading to the formation of an N-acylated amino acid intermediate. Subsequent intramolecular cyclization, typically under dehydrating conditions, results in the formation of the 1,4-benzodiazepine-2,5-dione scaffold, with the 2-thienylmethyl group at the N1 position.

For the synthesis of benzotriazepinones , a similar strategy involving reaction with a hydrazine (B178648) derivative can be employed. The reaction of this compound with a substituted hydrazine would lead to an intermediate that, upon cyclization, forms the benzotriazepinone ring system.

| Starting N-Substituted Isatoic Anhydride | Reagent | Product Scaffold |

| N-methylisatoic anhydride | Glycine | 1-methyl-1,4-benzodiazepine-2,5-dione |

| N-benzylisatoic anhydride | Phenylhydrazine | 1-benzyl-3-phenyl-1,3,4,5-tetrahydro-2H-1,3,4-benzotriazepin-2-one |

Synthesis of Thiazole (B1198619) and Triazole Derivatives

While the direct synthesis of simple thiazole or triazole rings from isatoic anhydride is not a common transformation, this compound can be used to synthesize fused heterocyclic systems containing these moieties. For instance, a quinazolinone derivative bearing a 2-thienylmethyl group, synthesized from the corresponding isatoic anhydride, could be further functionalized to incorporate a thiazole or triazole ring.

Alternatively, the isatoic anhydride itself can be a precursor to an intermediate that undergoes cyclization to form a fused thiazole or triazole system. For example, reaction with thiosemicarbazide (B42300) could potentially lead to a quinazolinyl-thiourea intermediate, which could then be cyclized to form a triazolo[5,1-b]quinazolinone derivative.

Generation of Other Fused and Polycyclic Systems

The reactivity of this compound allows for its use in the synthesis of a variety of other fused and polycyclic systems. Through multi-component reactions, where the isatoic anhydride, an amine, and a third component with appropriate functional groups are reacted in a single pot, complex molecular architectures can be constructed efficiently.

For example, a three-component reaction between this compound, an amine, and an aldehyde can lead to the formation of 2,3-disubstituted quinazolinones. The diversity of the final products can be further expanded by using different amines and aldehydes.

Strategies for Divergent Synthesis of this compound Derivatives

Divergent synthesis strategies aim to generate a library of structurally diverse compounds from a common starting material. This compound is an excellent candidate for such strategies due to its multiple reactive sites.

A divergent approach could involve the initial reaction of this compound with a versatile nucleophile to create a key intermediate. This intermediate can then be subjected to a variety of different reaction conditions or reacting partners to generate a range of different heterocyclic scaffolds. For instance, the intermediate formed by the reaction with an amino acid could either be cyclized to a benzodiazepine or be used in further reactions through its carboxylic acid functionality.

Another strategy involves modifying the isatoic anhydride core before the main cyclization reactions. For example, introducing substituents onto the benzene (B151609) ring of this compound would lead to a new set of precursors for a library of substituted heterocyclic compounds.

Advanced Spectroscopic Characterization and Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

High-Resolution ¹H NMR and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra provide foundational data for the assignment of the molecular structure of N-(2-thienylmethyl)isatoic anhydride (B1165640).

The ¹H NMR spectrum reveals distinct signals for each unique proton in the molecule. The aromatic protons of the isatoic anhydride moiety typically appear as a complex multiplet pattern in the downfield region, characteristic of a substituted benzene (B151609) ring. The protons of the thiophene (B33073) ring also resonate in the aromatic region but can be distinguished based on their characteristic chemical shifts and coupling constants. A key feature is the methylene (B1212753) (-CH₂-) bridge, which appears as a singlet, confirming its linkage to the nitrogen atom and the thienyl group.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum shows distinct signals for the carbonyl carbons of the anhydride group, which are typically found in the most downfield region (around 160-170 ppm). The aromatic and heteroaromatic carbons of the isatoic anhydride and thiophene rings appear in the intermediate region (approximately 110-150 ppm). The methylene carbon signal is observed in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for N-(2-thienylmethyl)isatoic anhydride

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Isatoic Anhydride Aromatic Protons | 7.0 - 8.5 | 110 - 150 |

| Thiophene Aromatic Protons | 6.8 - 7.5 | 120 - 145 |

| Methylene Protons (-CH₂-) | 4.5 - 5.5 | 40 - 55 |

| Carbonyl Carbons (C=O) | - | 160 - 170 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms, thereby confirming the proposed structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the isatoic anhydride and thiophene rings, helping to assign their specific positions. The methylene protons would not show any COSY correlations, consistent with their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for unambiguously assigning the carbon signals based on their attached protons. For example, the methylene proton signal would show a direct correlation to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edu This technique is invaluable for piecing together the molecular fragments. Key HMBC correlations would be expected between the methylene protons and the carbons of both the thiophene and isatoic anhydride rings, as well as between the aromatic protons and nearby quaternary carbons, including the carbonyl carbons.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. This precise mass measurement is a critical step in confirming the identity of the compound.

Fragmentation Patterns and Structural Information

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to generate fragment ions. The fragmentation pattern provides a molecular fingerprint and offers valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:

Cleavage of the bond between the methylene group and the nitrogen atom, leading to the formation of a thienylmethyl cation or a related fragment.

Loss of carbon monoxide (CO) or carbon dioxide (CO₂) from the isatoic anhydride ring, a common fragmentation pathway for anhydrides. nih.gov

Fragmentation of the thiophene ring.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Significance |

| [M - CO]⁺ | Loss of carbon monoxide | Confirms anhydride moiety |

| [M - CO₂]⁺ | Loss of carbon dioxide | Confirms anhydride moiety |

| [C₅H₅S]⁺ | Thienylmethyl cation | Indicates the thienylmethyl substituent |

| [C₈H₄NO₂]⁺ | Isatoic anhydride fragment | Confirms the isatoic anhydride core |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups present in the molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A key feature for acid anhydrides is the presence of two distinct carbonyl (C=O) stretching bands, typically in the region of 1750-1850 cm⁻¹ and 1700-1800 cm⁻¹. spectroscopyonline.com Other significant peaks would include C-H stretching vibrations for the aromatic and methylene groups, and C=C stretching for the aromatic rings.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Anhydride C=O | Symmetric Stretch | 1800 - 1850 |

| Anhydride C=O | Asymmetric Stretch | 1740 - 1790 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1200 - 1350 |

| Aromatic C-H | Stretch | 3000 - 3100 |

Computational and Theoretical Studies on N 2 Thienylmethyl Isatoic Anhydride

Quantum Mechanical (QM) Calculations (e.g., DFT, MP2, HF)

Quantum mechanical calculations are essential for determining the molecular structure and electronic properties of isatoic anhydride (B1165640) derivatives. Methodologies such as Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Hartree-Fock (HF) are commonly employed. Studies on isatoic anhydride and its derivatives have shown that calculations at the B3LYP/aug-cc-pvDZ level of theory provide results that correlate well with experimental data.

These calculations are used to obtain key global and local descriptors of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For the parent isatoic anhydride, DFT calculations have been used to investigate its aromatic character, revealing that the molecule possesses a degree of aromatic stabilization. rsc.org Such fundamental calculations form the basis for understanding how substituents, like the 2-thienylmethyl group, modulate the electronic properties of the core structure. The introduction of the sulfur-containing thienyl group would be expected to significantly influence the electron distribution and orbital energies of the parent molecule.

Analysis of Molecular Reactivity Descriptors

From the fundamental properties derived from QM calculations, a set of molecular reactivity descriptors can be determined. These indices, rooted in conceptual DFT, help to predict the most likely sites for chemical reactions.

Fukui Functions and Local Reactivity Indices

Fukui functions, f(r), are powerful local reactivity descriptors that identify the regions within a molecule most susceptible to nucleophilic, electrophilic, or radical attack. ias.ac.in This function measures the change in electron density at a specific point when an electron is added to or removed from the molecule.

For nucleophilic attack (attack by an electron-rich species): The relevant index is f+(r), which identifies the most electrophilic sites.

For electrophilic attack (attack by an electron-poor species): The index f-(r) points to the most nucleophilic sites.

For radical attack: The f0(r) index is used.

Theoretical studies on the isatoic anhydride scaffold have consistently identified the carbonyl carbon C2 as the most susceptible site for a nucleophilic attack. This is a critical insight, as the primary reaction of isatoic anhydride involves nucleophilic acyl substitution and ring-opening at this position. The local softness, another related descriptor, also helps to quantify the reactivity of individual atoms within the molecule. The calculation of these condensed Fukui functions allows for a ranking of atomic sites in terms of their reactivity. researchgate.net

| Descriptor | Definition | Significance for Reactivity |

| Fukui Function (f(r)) | Derivative of the electron density with respect to the number of electrons. | Identifies the most reactive sites in a molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. |

| Local Softness (s(r)) | Product of the Fukui function and the global softness. | Quantifies the reactivity of a specific atomic site within the molecule. Preferred interactions occur where local softness is maximal. |

Hard-Soft Acid-Base (HSAB) Principle Applications

The Hard-Soft Acid-Base (HSAB) principle is a qualitative concept that explains reaction patterns based on the "hardness" or "softness" of acidic and basic reactants. wikipedia.orglibretexts.org "Hard" species are small and not easily polarizable, while "soft" species are larger and more polarizable. tamu.edu The principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. adichemistry.com

| Concept | Description | Application to N-(2-thienylmethyl)isatoic anhydride |

| Hardness (η) | Resistance of a molecule to change its electron distribution. Related to the HOMO-LUMO gap. | A higher hardness value suggests greater stability and lower reactivity. |

| Softness (S) | The inverse of hardness. A measure of the molecule's polarizability. | A higher softness value indicates greater reactivity. |

| HSAB Principle | Hard acids prefer to bind to hard bases; soft acids prefer to bind to soft bases. | Predicts the interaction between the molecule's reactive sites (e.g., the hard carbonyl carbon) and various nucleophiles or electrophiles. |

Conformational Analysis and Energy Landscapes

This compound possesses conformational flexibility due to the rotatable single bond connecting the thienylmethyl group to the nitrogen atom of the isatoic anhydride ring. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.

By systematically rotating this bond and calculating the potential energy at each step, a conformational energy landscape can be generated. nih.gov This landscape maps the stable, low-energy conformers and the transition states that connect them. nih.gov These calculations are crucial because the molecule's reactivity and biological activity can be highly dependent on its preferred conformation. The global minimum on the potential energy surface represents the most stable and thus most populated conformation of the molecule under equilibrium conditions. Understanding the energy differences between various conformers allows for the prediction of the conformational dynamics of the molecule in solution.

Correlation of Theoretical Predictions with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For the isatoic anhydride system, theoretical calculations have shown strong agreement with experimental findings. For example, the prediction that the C2 carbonyl group is the primary site for nucleophilic attack is overwhelmingly confirmed by the observed reaction chemistry of isatoic anhydrides, which readily undergo ring-opening upon reaction with various nucleophiles at this position.

Furthermore, thermochemical data derived from calculations can be compared with experimental values obtained from techniques like calorimetry. Studies on isatoic anhydride have used a combination of experimental thermochemistry and DFT calculations to probe its energetic properties and aromaticity, demonstrating a good correspondence between the calculated and measured enthalpies of formation. rsc.org This synergy between theory and experiment provides a high degree of confidence in the computational models and their predictive power for understanding the chemical behavior of this compound and related compounds.

Future Research Directions and Synthetic Prospects

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in chemical synthesis, aiming to reduce environmental impact and enhance safety. unibo.it Future research into the synthesis of N-(2-thienylmethyl)isatoic anhydride (B1165640) will likely prioritize the development of sustainable and green methodologies. Traditional methods for the N-alkylation of isatoic anhydride often rely on hazardous solvents and strong bases. nih.gov

Emerging green approaches that could be adapted for the synthesis of N-(2-thienylmethyl)isatoic anhydride include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times with reduced solvent usage. researchgate.net The application of microwave irradiation to the reaction of isatoic anhydride with 2-(halomethyl)thiophene or 2-thiophenemethanamine could offer a more energy-efficient synthetic route.

Solvent-Free or Aqueous-Based Reactions: Conducting syntheses in water or under solvent-free conditions represents a significant step towards sustainability. Investigating the feasibility of the N-thienylmethylation of isatoic anhydride in aqueous media or via solid-state reactions could drastically reduce the use of volatile organic compounds.

Use of Greener Solvents: When solvents are necessary, the focus will be on employing environmentally benign options such as bio-derived solvents or ionic liquids.

A comparative analysis of potential green synthesis parameters is presented in Table 1.

| Parameter | Traditional Method | Potential Green Method |

| Solvent | DMF, DMSO, Acetonitrile | Water, Ethanol, Solvent-free |

| Energy Source | Conventional Heating | Microwave Irradiation, Sonication |

| Catalyst | Strong bases (e.g., NaH) | Phase-transfer catalysts, Biocatalysts |

| Atom Economy | Moderate | Potentially higher in one-pot reactions |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern organic synthesis, offering pathways to enhanced reaction rates, improved yields, and greater selectivity. For the synthesis of this compound, the exploration of novel catalytic systems is a promising research frontier.

Future research in this area could focus on:

Phase-Transfer Catalysis (PTC): PTC can facilitate reactions between reactants in immiscible phases, which is particularly useful for the alkylation of heterocyclic compounds in greener solvent systems. The use of quaternary ammonium (B1175870) salts as phase-transfer catalysts could enable the efficient N-alkylation of isatoic anhydride with a thienylmethyl halide in a biphasic system, simplifying product isolation and catalyst recycling.

Transition Metal Catalysis: Palladium-catalyzed reactions have been employed for the synthesis of isatoic anhydride derivatives through C-H bond carbonylation. researchgate.net Future work might explore transition metal catalysts for the direct C-H activation and subsequent N-thienylmethylation of isatoic anhydride, or for novel coupling reactions involving the pre-formed this compound.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild reaction conditions. Screening for enzymes that can catalyze the N-alkylation of isatoic anhydride with a thienylmethyl substrate could lead to highly efficient and environmentally friendly synthetic processes.

Discovery of New Reaction Pathways and Transformation Strategies

Isatoic anhydride is a versatile precursor for a wide array of heterocyclic compounds. osi.lv The introduction of the N-(2-thienylmethyl) group opens up new possibilities for chemical transformations and the discovery of novel reaction pathways.

Prospective research directions include:

Multi-Component Reactions (MCRs): MCRs, where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly efficient. nih.gov Designing novel MCRs that incorporate this compound as a key building block could lead to the rapid assembly of complex and diverse molecular scaffolds.

Ring-Opening and Rearrangement Reactions: The isatoic anhydride ring is susceptible to nucleophilic attack, leading to ring-opening. researchgate.net Investigating the reactivity of this compound with various nucleophiles could uncover new transformation strategies. Furthermore, the thienyl group itself can participate in various reactions, potentially leading to novel intramolecular cyclizations or rearrangements.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling novel transformations under mild conditions. nih.govrsc.org Exploring the photochemical reactivity of this compound could lead to the discovery of unprecedented reaction pathways.

Expansion of the Compound's Utility in Complex Molecule Synthesis

The unique structural features of this compound make it a valuable intermediate for the synthesis of more complex molecules, particularly those with potential biological activity. The quinazolinone scaffold, readily accessible from isatoic anhydride, is found in numerous pharmaceuticals. nih.govresearchgate.net

Future applications in complex molecule synthesis could involve:

Synthesis of Novel Heterocycles: Using this compound as a starting material, a variety of fused heterocyclic systems can be envisioned. Reactions with different reagents could lead to the formation of novel thieno--quinazolines, -benzodiazepines, or other complex ring systems.

Access to Privileged Scaffolds in Medicinal Chemistry: The thienyl group is a common motif in many biologically active compounds. The combination of the thienyl and isatoic anhydride moieties in a single molecule provides a platform for the synthesis of new derivatives with potential applications in drug discovery.

Development of Functional Materials: The aromatic and heterocyclic nature of the compound suggests potential applications in materials science, for instance, as a building block for organic semiconductors or fluorescent probes.

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new synthetic routes.

For this compound, advanced computational modeling can be applied to:

Predict Reaction Pathways and Mechanisms: Density Functional Theory (DFT) calculations can be used to model potential reaction pathways for the synthesis and transformation of the target compound. This can help in understanding reaction mechanisms and identifying the most energetically favorable routes.

Catalyst Design and Optimization: Computational screening of potential catalysts can accelerate the discovery of new and more efficient catalytic systems for the synthesis of this compound. Modeling catalyst-substrate interactions can provide insights into the factors governing catalytic activity and selectivity.

Prediction of Molecular Properties: Quantum mechanical calculations can be used to predict the electronic, spectroscopic, and reactive properties of this compound and its derivatives. This information can guide the design of new molecules with desired functionalities for applications in medicine or materials science.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing N-(2-thienylmethyl)isatoic anhydride, and how are intermediates characterized?

- Methodological Answer : The compound is often synthesized via N-alkylation of isatoic anhydride using 2-thienylmethyl halides in polar aprotic solvents (e.g., DMF, DMAc) with strong bases like NaH. Key intermediates, such as open-ring byproducts, are identified via sequential spectroscopy (¹H/¹³C NMR, IR) and single-crystal X-ray diffraction (SC-XRD) . For example, sodium hydride-mediated reactions at 30°C yield ~48% desired product, with byproducts arising from anhydride ring-opening under basic conditions .

Q. How can reaction conditions be optimized to minimize byproduct formation during N-alkylation of isatoic anhydride?

- Methodological Answer : Byproduct formation is influenced by base strength and temperature. Using milder bases (e.g., Cs₂CO₃ instead of NaH) or lower temperatures (≤30°C) reduces ring-opening side reactions. Solvent choice (e.g., DMAc over DMSO) also impacts solubility and reaction kinetics. Systematic screening via HPLC or TLC monitors product/byproduct ratios .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., thienylmethyl group integration at δ 4.5–5.0 ppm for –CH₂–).

- FT-IR : Detects anhydride carbonyl stretches (~1750–1850 cm⁻¹) and amine/amide bands.

- Mass Spectrometry (ESI-MS/HRMS) : Validates molecular weight and fragmentation pathways .

Advanced Research Questions

Q. How do electronic effects in this compound derivatives influence reactivity in heterocyclic syntheses?

- Methodological Answer : The electron-withdrawing thienyl group enhances electrophilicity at the anhydride carbonyl, facilitating nucleophilic attacks (e.g., by amines or hydrazines). DFT studies correlate Hammett constants (σ) of substituents with reaction rates. For example, derivatives with electron-donating groups show slower cyclization kinetics in quinazolinone syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.